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Cat. No.: B109906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Arachidonoyl glycine (NAGly), an endogenous lipoamino acid, has been identified as an

agonist for the G protein-coupled receptor 55 (GPR55).[1][2][3] This makes NAGly a valuable

pharmacological tool for elucidating the complex signaling pathways and physiological roles of

GPR55. These application notes provide a comprehensive overview of NAGly's utility in

studying GPR55, including its effects on key signaling cascades, quantitative data on its

activity, and detailed protocols for relevant in vitro assays.

GPR55 is implicated in a variety of physiological and pathological processes, and its activation

has been linked to downstream signaling events including intracellular calcium mobilization,

activation of mitogen-activated protein kinases (MAPK), and RhoA activation.[1][4] The use of

NAGly allows for the specific interrogation of these GPR55-mediated pathways.

GPR55 Signaling Pathways Activated by N-
Arachidonoyl Glycine
Upon binding to GPR55, NAGly initiates a cascade of intracellular events. The receptor

primarily couples to Gαq and Gα12/13 proteins.[5] Activation of Gαq leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on
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the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1]

The Gα12/13 pathway activation leads to the stimulation of the small GTPase RhoA.

Furthermore, GPR55 activation by NAGly has been shown to induce the phosphorylation of

extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK

signaling pathway.[1] The signaling events are summarized in the diagram below.
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GPR55 Signaling Pathway Activated by NAGly

Data Presentation
The following table summarizes the effective concentrations of N-Arachidonoyl glycine in

inducing GPR55-mediated signaling events based on published literature. While specific EC50

values for NAGly at GPR55 are not consistently reported, the concentrations provided give an

indication of its potency.
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HO
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intracellular

calcium

[1]
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Arachidonoyl

glycine

(NAGly)

ERK1/2

Phosphorylati

on

HAGPR55/C

HO

3 µM and 10

µM

2-3 fold

increase in

ERK1/2

phosphorylati
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[1]

Experimental Protocols
Detailed methodologies for key experiments to study GPR55 signaling using NAGly are

provided below.

Experimental Workflow
A typical workflow for investigating the effects of NAGly on GPR55 signaling involves cell

culture, treatment with NAGly, and subsequent analysis of downstream signaling events.
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Typical Experimental Workflow

Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels using the ratiometric

fluorescent indicator Fura-2 AM.

Materials:

GPR55-expressing cells (e.g., HAGPR55/CHO cells)

N-Arachidonoyl glycine (NAGly)

Fura-2 AM

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with and without calcium

GPR55 antagonist (e.g., ML193) for control experiments

96-well black, clear-bottom plates

Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and

380 nm, emission at 510 nm)

Procedure:

Cell Seeding: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at an

appropriate density to achieve a confluent monolayer on the day of the experiment.

Fura-2 AM Loading:

Prepare a Fura-2 AM loading solution in HBSS containing calcium. A typical concentration

is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

Remove the culture medium from the cells and wash once with HBSS.

Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in

the dark.

Washing:

After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.

Add fresh HBSS to each well.

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the

baseline fluorescence ratio (F340/F380) for a few minutes.

NAGly Stimulation:

Prepare serial dilutions of NAGly in HBSS.

Using the plate reader's injector, add the NAGly solutions to the wells.
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Immediately begin recording the fluorescence ratio (F340/F380) over time. A transient

increase in the ratio indicates a rise in intracellular calcium.

Data Analysis:

Calculate the F340/F380 ratio for each time point.

Normalize the data to the baseline fluorescence.

The peak response after NAGly addition represents the maximum calcium mobilization.

Protocol 2: ERK1/2 Phosphorylation Assay (Western
Blot)
This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway

activation.

Materials:

GPR55-expressing cells

N-Arachidonoyl glycine (NAGly)

Serum-free culture medium

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Seed GPR55-expressing cells in 6-well plates.

Once confluent, serum-starve the cells for 4-12 hours.

Treat the cells with different concentrations of NAGly for a specified time (e.g., 5-30

minutes). Include a vehicle control.

Cell Lysis:

After treatment, place the plates on ice and wash the cells with ice-cold PBS.

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a

protein assay.

SDS-PAGE and Western Blotting:

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Detection and Analysis:

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for

protein loading.

Quantify the band intensities using densitometry software. The ratio of p-ERK to t-ERK

indicates the level of ERK1/2 activation.

Protocol 3: RhoA Activation Assay (Pull-down)
This protocol describes a pull-down assay to measure the activation of RhoA.

Materials:

GPR55-expressing cells

N-Arachidonoyl glycine (NAGly)

RhoA activation assay kit (containing Rhotekin-RBD beads)

Lysis/Wash buffer (as provided in the kit)

GTPγS (for positive control) and GDP (for negative control)

Anti-RhoA antibody

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment and Lysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b109906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture and treat the cells with NAGly as described in the ERK1/2 phosphorylation assay

protocol.

Lyse the cells using the provided lysis buffer and clarify the lysates by centrifugation.

Protein Quantification: Determine the protein concentration of the cell lysates.

Pull-down of Active RhoA:

Normalize the protein amount for each sample.

Add Rhotekin-RBD beads to each lysate and incubate for 1 hour at 4°C with gentle

rotation to pull down GTP-bound (active) RhoA.

For controls, a portion of the lysate can be loaded with GTPγS (non-hydrolyzable GTP

analog) for a positive control or GDP for a negative control prior to the pull-down.

Washing: Pellet the beads by centrifugation and wash them multiple times with the wash

buffer to remove non-specifically bound proteins.

Elution and Western Blotting:

Resuspend the beads in Laemmli buffer and boil to elute the bound proteins.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Perform a Western blot using an anti-RhoA antibody to detect the amount of activated

RhoA.

Also, run a Western blot on the total cell lysates to determine the total amount of RhoA in

each sample for normalization.

Analysis: Quantify the band intensities to determine the relative amount of active RhoA in

each sample.

Conclusion
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N-Arachidonoyl glycine serves as a critical tool for researchers studying GPR55. Its ability to

specifically activate the receptor and its downstream signaling pathways, including calcium

mobilization, ERK1/2 phosphorylation, and RhoA activation, allows for a detailed investigation

of GPR55 function. The protocols and data presented in these application notes provide a solid

foundation for utilizing NAGly in GPR55 research and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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